1-(4-Bromothiophen-2-yl)-2,2,2-trifluoroethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromothiophen-2-yl)-2,2,2-trifluoroethan-1-amine is a compound that belongs to the class of organic compounds known as thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of bromine and trifluoromethyl groups in this compound makes it particularly interesting for various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromothiophen-2-yl)-2,2,2-trifluoroethan-1-amine can be achieved through several methods. One common approach involves the Suzuki cross-coupling reaction. This method typically involves the reaction of 4-bromoaniline with 3-bromothiophene-2-carbaldehyde in the presence of glacial acetic acid to form the desired product . The reaction conditions are generally mild, and the yields are moderate to good.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromothiophen-2-yl)-2,2,2-trifluoroethan-1-amine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of different reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
1-(4-Bromothiophen-2-yl)-2,2,2-trifluoroethan-1-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 1-(4-Bromothiophen-2-yl)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to changes in their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Bromothiophen-2-yl)-2-(pyrrolidin-1-yl)butan-1-one
- 1-(5-Bromothiophen-2-yl)-2-(pyrrolidin-1-yl)butan-1-one
- 1-(4,5-Dibromothiophen-2-yl)-2-(pyrrolidin-1-yl)pentan-1-one
Uniqueness
1-(4-Bromothiophen-2-yl)-2,2,2-trifluoroethan-1-amine is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct chemical properties. These groups enhance the compound’s reactivity and make it suitable for various specialized applications .
Properties
Molecular Formula |
C6H5BrF3NS |
---|---|
Molecular Weight |
260.08 g/mol |
IUPAC Name |
1-(4-bromothiophen-2-yl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C6H5BrF3NS/c7-3-1-4(12-2-3)5(11)6(8,9)10/h1-2,5H,11H2 |
InChI Key |
KYSMAAFKZGHVSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=C1Br)C(C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.